Product packaging for 4-Chloro-2-(4-chlorophenyl)benzoic acid(Cat. No.:CAS No. 474520-29-1)

4-Chloro-2-(4-chlorophenyl)benzoic acid

Cat. No.: B3060511
CAS No.: 474520-29-1
M. Wt: 267.10
InChI Key: FFJMFCGLLLHHIW-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-chlorophenyl)benzoic acid is an organic compound with the molecular formula C13H8Cl2O2 and a molecular weight of 267.1074 g/mol . This benzoic acid derivative features two chlorine atoms, making it a valuable building block in organic synthesis and medicinal chemistry research. It is particularly useful for constructing more complex molecules with potential biological activity. Researchers are exploring the incorporation of this and similar chlorinated aromatic scaffolds into novel compounds to combat the growing threat of antimicrobial resistance . Recent scientific studies highlight that derivatives bearing 4-chlorophenyl moieties are key intermediates in the synthesis of new 1,3-oxazole and N-acyl-α-amino acid derivatives, which have demonstrated promising in vitro antimicrobial and antibiofilm properties against resistant bacterial and fungal strains . The structure of this compound provides a rigid, bifunctional platform amenable to further chemical modification at the carboxylic acid group and the aromatic rings, facilitating structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8Cl2O2 B3060511 4-Chloro-2-(4-chlorophenyl)benzoic acid CAS No. 474520-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(4-chlorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-9-3-1-8(2-4-9)12-7-10(15)5-6-11(12)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJMFCGLLLHHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689579
Record name 4',5-Dichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474520-29-1
Record name 4',5-Dichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Reaction Mechanisms of 4 Chloro 2 4 Chlorophenyl Benzoic Acid and Its Analogs

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) System

The biphenyl system of 4-Chloro-2-(4-chlorophenyl)benzoic acid presents a complex landscape for electrophilic aromatic substitution (SEAr) due to the competing directing effects of its substituents. The reactivity and regioselectivity of such reactions are governed by the interplay of the electronic properties of the chloro, carboxylic acid, and aryl groups attached to each ring. wikipedia.orgmsu.edu

The carboxylic acid (-COOH) group is a deactivating, meta-directing group. askfilo.com It withdraws electron density from the aromatic ring to which it is attached (Ring A), making it less susceptible to electrophilic attack than benzene (B151609). Any substitution on this ring would be directed to the positions meta to the carboxyl group, which are positions 3 and 5.

Conversely, the chloro (-Cl) substituents are deactivating yet ortho, para-directing. quora.com The chloro group on Ring A (at position 4) would direct incoming electrophiles to positions 3 and 5. The chloro group on Ring B (at position 4') directs electrophiles to positions 3' and 5'. Both chloro groups deactivate their respective rings through their inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect.

The 4-chlorophenyl group attached at the 2-position of Ring A acts as a substituent. Biphenyls generally undergo electrophilic substitution with reactivity similar to benzene. ajgreenchem.com The point of attachment to the other ring influences the directing effect. In this case, Ring B as a whole is an electron-withdrawing group due to the chloro substituent, which further deactivates Ring A.

Considering these combined effects:

Ring A (the benzoic acid ring) is strongly deactivated by both the carboxylic acid group and the electron-withdrawing 4-chlorophenyl group. The directing effects of the -COOH group (meta) and the -Cl group (ortho to itself) converge on positions 3 and 5. Therefore, electrophilic attack on Ring A, though difficult, would likely occur at these positions.

Ring B (the 4-chlorophenyl ring) is deactivated by its own chloro substituent. The directing effect of the chlorine at the 4'-position would favor substitution at the 3' and 5' positions.

Nucleophilic Substitution Reactions Involving Chloro Substituents

Aryl halides like this compound are generally unreactive toward nucleophilic substitution reactions under standard SN1 and SN2 conditions. The SN1 pathway is unfavorable due to the instability of the resulting aryl cation, and the SN2 pathway is hindered by the steric impossibility of a backside attack on the sp²-hybridized carbon. libretexts.org

However, nucleophilic aromatic substitution (SNAr) can occur via an addition-elimination mechanism if the aromatic ring is sufficiently activated by electron-withdrawing groups (EWGs) located ortho and/or para to the leaving group (the chloro substituent). libretexts.orglibretexts.org

In the case of this compound:

The chloro group at position 4 on Ring A is para to the carboxylic acid group. The -COOH group is an electron-withdrawing group, which can help stabilize the negative charge of the intermediate Meisenheimer complex formed during the addition step of the SNAr mechanism. libretexts.org This stabilization makes the chloro group at position 4 potentially susceptible to substitution by strong nucleophiles under forcing conditions (e.g., high temperature and pressure), such as in the Dow process for producing phenol (B47542) from chlorobenzene (B131634). libretexts.org

The chloro group at position 4' on Ring B is not activated by a strongly electron-withdrawing group in the ortho or para position on the same ring. While the other ring system has an electron-withdrawing effect, it is less effective at stabilizing the Meisenheimer complex on Ring B. Therefore, this chloro substituent is expected to be significantly less reactive towards nucleophilic substitution compared to the one on the benzoic acid ring.

The mechanism involves the initial attack of a nucleophile on the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the EWGs at the ortho and para positions. libretexts.org In the second, faster step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring.

Carboxylic Acid Functional Group Transformations

The carboxylic acid functional group is a versatile site for chemical modification in this compound. Common transformations include esterification and amide formation. utexas.edu

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comiajpr.com This is an equilibrium-controlled process where the alcohol is typically used in excess to drive the reaction toward the product. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. masterorganicchemistry.com

Alternatively, esters can be prepared by first converting the carboxylic acid to a more reactive derivative, like an acid chloride. Reacting this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the corresponding acyl chloride. This highly electrophilic intermediate readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the ester. google.com

Amide Formation: Amides can be synthesized by reacting the carboxylic acid with an amine. Direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, coupling agents are often employed. lookchemmall.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating attack by the amine.

A more common and efficient method is the two-step process involving the formation of an acyl chloride, as described above. The resulting 4-Chloro-2-(4-chlorophenyl)benzoyl chloride can then be treated with a primary or secondary amine to produce the corresponding amide in good yield. researchgate.netnih.gov The mechanism of this step is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate that subsequently collapses to expel the chloride ion. masterorganicchemistry.com

Kinetic and Mechanistic Investigations of Related Benzoic Acid Derivatives

The rates and equilibrium constants of reactions involving benzoic acid derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. These effects can be quantified using the Hammett equation, which describes a linear free-energy relationship: quora.com

log(k/k₀) = ρσ

where k is the rate constant for the substituted benzoic acid, k₀ is the rate constant for benzoic acid itself, σ (sigma) is the substituent constant that depends on the electronic properties of the substituent, and ρ (rho) is the reaction constant that depends on the nature of the reaction. utexas.edu

Substituent Constant (σ): This value represents the electronic effect of a substituent. Electron-withdrawing groups (EWGs) like -Cl and -NO₂ have positive σ values, indicating they increase the acidity of benzoic acid by stabilizing the conjugate base (benzoate). dalalinstitute.comlibretexts.org Electron-donating groups (EDGs) have negative σ values. The magnitude of σ depends on whether the substituent is in the meta or para position. The chloro substituent has a positive σ value due to its strong inductive electron-withdrawing (-I) effect, which outweighs its weaker resonance electron-donating (+R) effect. quora.com

Reaction Constant (ρ): This value measures the sensitivity of a reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by EWGs and a negative charge is built up in the transition state relative to the reactants. The ionization of benzoic acids has a ρ value of +1 by definition. utexas.edudalalinstitute.com A negative ρ value signifies that the reaction is favored by EDGs and positive charge is developing in the transition state. utexas.edu For instance, a study on the alkylation of para-substituted benzoic acids found a ρ value of -0.65, indicating that electron-donating groups accelerate the reaction. acs.orgacs.org

For this compound, the two chloro groups and the phenyl group all influence the reactivity of the carboxylic acid. The chloro groups, being EWGs, increase the acidity (lower pKa) of the carboxylic acid compared to unsubstituted benzoic acid. libretexts.orgpharmaguideline.com The "ortho effect" is also a significant factor; almost all ortho-substituents, regardless of their electronic nature, tend to increase the acid strength of benzoic acid due to a combination of steric and electronic factors. quora.comquora.comlibretexts.org

Hammett Substituent Constants (σ) for Selected Groups
Substituentσ_metaσ_para
-H0.000.00
-Cl0.370.23
-NO₂0.710.78
-CH₃-0.07-0.17
-OCH₃0.12-0.27

The aminolysis of esters, a key reaction for forming amide bonds, often proceeds through a tetrahedral intermediate. Kinetic studies, particularly the use of Brønsted-type plots, provide insight into the reaction mechanism and the rate-determining step (RDS). beilstein-journals.org A Brønsted-type plot correlates the logarithm of the rate constant (log k) for a series of related nucleophiles (amines) with their pKa values. researchgate.net

log(k) = β * pKa + C

The Brønsted coefficient, β (beta), represents the slope of this plot and provides information about the degree of bond formation in the transition state of the RDS.

The mechanism for the aminolysis of an ester (RCOOR') with an amine (R''NH₂) can be either a one-step concerted process or a two-step process involving a tetrahedral intermediate. In the two-step mechanism, either the formation of the intermediate (k₁) or its breakdown (k₂) can be the rate-determining step.

If the formation of the tetrahedral intermediate is the RDS (k₁ is rate-limiting): The transition state involves the formation of the N-C bond. The reaction rate will be highly sensitive to the basicity (and nucleophilicity) of the amine. This typically results in a high β value (e.g., β ≈ 0.8-1.0), indicating significant bond formation to the nucleophile in the transition state.

If the breakdown of the intermediate is the RDS (k₂ is rate-limiting): The rate depends on the expulsion of the leaving group (-OR'). The sensitivity to the amine's basicity is lower. This scenario often leads to a lower β value. For esters with poor leaving groups, the breakdown of the intermediate is often rate-limiting. beilstein-journals.org Conversely, for esters with good leaving groups (e.g., nitrophenyl esters), the formation of the intermediate is typically the RDS. beilstein-journals.org

Brønsted plots for aminolysis are not always linear. A break or curvature in the plot can signify a change in the rate-determining step as the basicity of the amine is varied. researchgate.netfrontiersin.org For very basic amines, the formation of the intermediate (k₁) is fast, and its breakdown (k₂) becomes rate-determining. For less basic amines, the formation of the intermediate (k₁) is slower and becomes the RDS. This change in mechanism is reflected in the Brønsted plot. The kinetic form of aminolysis for benzoyl fluorides in non-hydroxylic solvents has been shown to be similar to that for esters, likely involving tetrahedral intermediates where the rate-determining breakdown may involve a simultaneous proton transfer. rsc.org

Interpretation of Brønsted Coefficient (β) in Ester Aminolysis
β ValueRate-Determining Step (RDS)Transition State Characteristics
High (e.g., 0.8-1.0)Formation of tetrahedral intermediate (k₁)Significant N-C bond formation; resembles the tetrahedral intermediate.
Low (e.g., 0.1-0.3)Breakdown of tetrahedral intermediate (k₂)Little N-C bond formation; resembles the starting materials or products.
Curved/Broken PlotChange in RDSMechanism shifts from k₁-limited to k₂-limited as amine basicity changes.

Structural Elucidation and Conformational Analysis of 4 Chloro 2 4 Chlorophenyl Benzoic Acid and Its Derivatives

X-ray Crystallography Studies of Biphenyl (B1667301) Carboxylic Acid Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the precise atomic arrangement of molecules in the solid state. For derivatives of biphenyl carboxylic acid, these studies provide invaluable insights into intermolecular interactions, molecular shape, and crystal packing.

In the crystalline state, the supramolecular assembly of biphenyl carboxylic acid derivatives is governed by a network of non-covalent interactions. The most prominent of these are hydrogen bonds and π-π stacking.

Hydrogen Bonding: The carboxylic acid functional group is a potent hydrogen bond donor (-OH) and acceptor (C=O). Consequently, a characteristic and highly stable feature in the crystal structures of carboxylic acids is the formation of cyclic dimers through a pair of O—H···O hydrogen bonds. nih.govnih.govlibretexts.org This interaction is described by the graph-set motif R²₂(8), indicating a ring of two hydrogen-bond donors and two acceptors involving eight atoms. nih.govscience.govresearchgate.net In various biphenyl monocarboxylic acid derivatives, these O···O distances are typically found to be in the range of 2.6 to 2.7 Å. nih.gov For instance, in biphenyl-2-carboxylic acid, the O···O distances for the hydrogen-bonded dimers are reported as 2.634 (3) Å, 2.638 (3) Å, 2.660 (3) Å, and 2.676 (3) Å. nih.gov The stability of this dimer is a dominant factor in the crystal packing of these molecules. nih.gov

The conformation of biphenyl derivatives is largely defined by the torsion or dihedral angle between the planes of the two phenyl rings. This angle results from a compromise between two opposing effects: steric hindrance between ortho-substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement.

In 4-Chloro-2-(4-chlorophenyl)benzoic acid, the presence of substituents at the ortho-position (the carboxylic acid group and a chlorine atom) relative to the inter-ring C-C bond induces significant steric strain. This forces the two phenyl rings out of planarity. X-ray crystallographic studies of related compounds reveal a wide range of dihedral angles, reflecting the conformational flexibility of the biphenyl scaffold. For example, the dihedral angle in biphenyl-2-carboxylic acid ranges from 46.5(2)° to 52.5(2)°. nih.gov In contrast, biphenyl-3-carboxylic acid, with less steric hindrance around the central bond, exhibits a smaller dihedral angle of 31.78 (8)°. georgiasouthern.edu The introduction of additional groups, as seen in 2-(4-chlorobenzoyl)benzoic acid, can lead to a nearly orthogonal arrangement, with a dihedral angle of 88.07 (11)°. researchgate.net

The planarity of the carboxylic acid group relative to its attached phenyl ring is another important conformational parameter. In biphenyl-2-carboxylic acid, the dihedral angles between the carboxyl group and the plane of the ring to which it is attached are substantial, ranging from 43.6(3)° to 50.9(3)°, again due to steric effects. nih.gov

Table 1: Dihedral Angles in Biphenyl Carboxylic Acid Derivatives
CompoundDihedral Angle Between Phenyl Rings (°)Reference
Biphenyl-2-carboxylic acid46.5 - 52.5 nih.gov
Biphenyl-3-carboxylic acid31.78 georgiasouthern.edu
4-Chlorophenyl 4-chlorobenzoate47.98 researchgate.net
2-(4-Chlorobenzoyl)benzoic acid88.07 researchgate.net

As established, the primary structural motif in the crystal packing of biphenyl carboxylic acids is the centrosymmetric hydrogen-bonded dimer, also known as an inversion dimer. georgiasouthern.eduacs.org This motif arranges two molecules in a head-to-head fashion around a crystallographic inversion center. acs.org

Conformational Flexibility of the Biphenyl Moiety

The single C-C bond connecting the two phenyl rings in the biphenyl moiety allows for torsional rotation, bestowing significant conformational flexibility upon the molecule. uky.edu The equilibrium dihedral angle is a function of the electronic effects of the substituents and the steric hindrance they impose.

In solution, the molecule can explore a range of conformations, and the barrier to rotation around the central C-C bond is typically low enough to allow for rapid interconversion at room temperature. However, in the solid state, the molecule is "frozen" into a specific conformation that is stabilized by the crystal lattice energy. The observed dihedral angle in a crystal structure therefore represents a single point on the potential energy surface, corresponding to the global or a local energy minimum for that specific crystalline environment. The wide variation in observed dihedral angles for different biphenyl derivatives (as shown in Table 1) is a direct testament to this inherent flexibility and the influence of the crystalline environment on the molecular conformation. uky.edu

Computational Approaches to Conformational Landscape

Computational chemistry provides powerful tools for exploring the conformational landscape of flexible molecules like this compound, complementing experimental data from X-ray crystallography. Methods such as Density Functional Theory (DFT) are frequently used to investigate the potential energy surface of a molecule as a function of its geometry. mdpi.com

By systematically rotating the dihedral angle between the phenyl rings and the orientation of the carboxylic acid group, a potential energy profile can be generated. This profile reveals the energies of different conformers (energy minima) and the transition states (energy maxima) that separate them. mdpi.com Such calculations can predict the most stable gas-phase conformation of the molecule and quantify the energy barriers to internal rotation.

For substituted benzoic acids, computational studies have been used to analyze the effects of ortho-substituents on the planarity of the system and the relative stability of different conformers. mdpi.comrsc.org These theoretical models help rationalize the conformations observed in crystal structures and provide a deeper understanding of the structural preferences of the isolated molecule, free from the constraints of crystal packing forces.

Computational Chemistry and in Silico Modeling for 4 Chloro 2 4 Chlorophenyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations solve the Schrödinger equation, or approximations of it, for a given molecular structure.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can accurately predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. tandfonline.com For 4-Chloro-2-(4-chlorophenyl)benzoic acid, DFT studies, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), would be used to determine the most stable three-dimensional conformation of the molecule. tandfonline.com This involves calculating the potential energy landscape to identify the global minimum energy structure, considering the rotational freedom around the C-C single bonds connecting the phenyl rings and the carboxylic acid group. mdpi.com The resulting electronic structure data forms the basis for further analysis of the molecule's reactivity and properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For this compound, analysis of the HOMO and LUMO distribution would reveal the likely sites for electrophilic and nucleophilic attack.

Table 1: Frontier Orbital Properties

Parameter Description Significance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates the electron-donating capability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the electron-accepting capability of the molecule.

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A large gap suggests high stability and low reactivity. A small gap suggests the molecule is more polarizable and reactive. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is another tool used to visualize the charge distribution and predict reactivity. The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue-colored areas indicate electron-deficient regions (positive potential), prone to nucleophilic attack. For this molecule, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the chlorine atoms, with positive potential near the hydrogen atom of the hydroxyl group.

aNote: E(2) values are hypothetical and represent typical magnitudes for such interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies for Chlorinated Benzoic Acids

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to establish a correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and understanding the structural features that influence their effects.

For chlorinated benzoic acids, QSAR models have been developed to predict biochemical activities such as toxicity to various organisms. nih.gov These models correlate biological activity with molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. Key descriptors include:

Topological Parameters: These describe the connectivity and branching of atoms in a molecule.

Molecular Connectivity Indices: These indices quantify the size, shape, and degree of branching of the molecular structure.

Quantum Chemical Descriptors: Properties like the energy of the LUMO (ELUMO) and the octanol-water partition coefficient (log P) are often used. nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). fip.org It is widely used in drug discovery to understand binding mechanisms and predict the affinity of a compound for a particular biological target. researchgate.net

For this compound, a molecular docking study would involve placing the molecule into the active site of a target protein. The simulation would then explore various binding poses and score them based on factors like binding energy. fip.org The analysis of the best-scoring pose would reveal specific intermolecular interactions, such as:

Hydrogen Bonds: Likely to form between the carboxylic acid group of the ligand and polar amino acid residues (e.g., Serine, Arginine) in the receptor's active site. fip.orgresearchgate.net

Hydrophobic Interactions: The two chlorophenyl rings would likely engage in hydrophobic interactions with nonpolar residues (e.g., Leucine, Valine). researchgate.net

Pi-Pi Stacking: Interactions between the aromatic rings of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) of the protein. researchgate.net

The docking score and the nature of these interactions provide a prediction of the compound's potential to act as an inhibitor or modulator of the target protein. ijper.org

Table 3: Mentioned Compounds

Compound Name
This compound
Serine
Arginine
Leucine
Valine
Phenylalanine

Prediction of Binding Interactions with Biological Macromolecules (e.g., Estrogen Receptor Alpha)

No studies detailing the predicted binding interactions or affinity of this compound with biological macromolecules, including Estrogen Receptor Alpha, were found. Such an analysis would typically involve molecular docking simulations to predict the binding pose, energy, and key interacting amino acid residues within the receptor's binding site.

Ligand-Receptor Interaction Profiling

There is no available data on the ligand-receptor interaction profile for this compound. This type of study would characterize the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand within a target's binding pocket, providing insight into its mechanism of action.

In Silico Prediction of Reaction Pathways and Transition States

No computational studies predicting the metabolic or synthetic reaction pathways, or the associated transition states and energy barriers for this compound, have been published. This research would require quantum mechanics calculations to model the step-by-step transformation of the molecule.

Electronic and Steric Effects on Molecular Interactions

A specific computational analysis of the electronic and steric effects of this compound on its molecular interactions is not present in the current body of scientific literature. Such an investigation would calculate properties like molecular electrostatic potential, frontier molecular orbitals, and steric hindrance to explain how the molecule's structure influences its interactions with other molecules or biological targets.

Future computational research is required to elucidate these properties and potential biological activities for this compound.

Biochemical Mechanism Research and Molecular Interactions of 4 Chloro 2 4 Chlorophenyl Benzoic Acid Derivatives in Vitro Studies

Investigations into Enzyme Inhibition Mechanisms

Research into the enzymatic inhibition potential of 4-Chloro-2-(4-chlorophenyl)benzoic acid derivatives has explored several key targets involved in physiological and pathological processes.

Cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), are central to the inflammatory process. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. While numerous benzoic acid derivatives have been investigated for their anti-inflammatory properties through COX inhibition, specific in vitro studies detailing the direct inhibitory activity of this compound derivatives on COX-1 or COX-2 enzymes are not extensively documented in the current body of scientific literature. The development of selective COX-2 inhibitors remains a significant goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX inhibition.

The proteostasis network is crucial for maintaining cellular health by regulating protein synthesis, folding, and degradation. Cathepsins are proteases that play a vital role in this network, particularly within lysosomes. Certain therapeutic strategies involve pro-drugs that are selectively activated by specific enzymes overexpressed in target tissues, such as cathepsin B in tumor cells. However, based on available research, there are no specific in vitro studies demonstrating that derivatives of this compound function by modulating proteostasis pathways through the activation of cathepsins.

Ligand-Target Interactions at Specific Molecular Receptors

The interaction of these compounds with specific cell surface and intracellular receptors is a key area of investigation to understand their mechanism of action.

Histamine (B1213489) H1 receptors are G-protein-coupled receptors that mediate inflammatory and allergic responses. Antagonism of this receptor is a common mechanism for anti-allergic drugs. While the broader class of benzoic acid derivatives includes compounds with activity at various receptors, dedicated in vitro studies focusing on the binding affinity and functional antagonism of this compound derivatives at the histamine H1 receptor are not prominently featured in published research.

Significant research has been conducted on derivatives of this compound, particularly in their role as potent inhibitors of specific ion channels. These channels, including TMEM206 and TRPM4, are critical for various physiological functions.

One notable derivative, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA) , has been identified as a potent inhibitor of both the Transient Receptor Potential Melastatin 4 (TRPM4) channel and the Transmembrane Protein 206 (TMEM206) channel. frontiersin.orgnih.gov

TMEM206 Inhibition: The TMEM206 channel, also known as the proton-activated outwardly rectifying anion channel (PAORAC), is activated by low extracellular pH to conduct chloride ions. frontiersin.org CBA has been identified as a small molecule inhibitor of TMEM206. nih.gov In vitro patch-clamp technique experiments determined its inhibitory concentration. nih.govresearchgate.net However, its efficacy is pH-dependent, with inhibition being limited at a pH of 6.0 but potent at a more acidic pH of 4.5. nih.govresearchgate.net

Table 1: In Vitro Inhibition of TMEM206 by CBA

Compound Target IC50 (at low pH) Assay Method
CBA TMEM206 9.55 µM Patch Clamp

Data sourced from studies on TMEM206 mediated currents. nih.govresearchgate.net

TRPM4 Channel Inhibition: The TRPM4 channel is a calcium-activated non-selective cation channel involved in regulating cellular calcium homeostasis by depolarizing the plasma membrane. frontiersin.org Research has highlighted CBA and another derivative, 4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid (NBA) , as promising TRPM4 inhibitors. frontiersin.org

Studies have revealed species-dependent differences in the inhibitory effects of CBA. While it effectively inhibits human TRPM4, it has no significant inhibitory effect on the mouse TRPM4 channel when applied extracellularly. frontiersin.org In contrast, NBA inhibits both human and mouse TRPM4 currents effectively, whether applied intracellularly or extracellularly. frontiersin.org

Table 2: In Vitro Inhibition of TRPM4 Channels by NBA

Compound Target Application IC50
NBA Human TRPM4 Extracellular 0.125 µM
NBA Human TRPM4 Intracellular 0.187 µM
NBA Mouse TRPM4 Extracellular 0.215 µM
NBA Mouse TRPM4 Intracellular 0.119 µM

Data derived from comparative electrophysiology experiments. frontiersin.org

Disruption of Cellular Pathways and Modulation of Inflammatory Processes

The demonstrated inhibition of ion channels by derivatives of this compound has direct implications for the modulation of cellular pathways, some of which are linked to inflammation.

The TRPM4 channel, for instance, is linked to the immune response. frontiersin.org As a calcium-activated channel, its primary function is to cause membrane depolarization, which in turn regulates the driving force for calcium entry into the cell through other channels. nih.gov By inhibiting TRPM4, derivatives like CBA and NBA can alter intracellular calcium signaling. Calcium signaling is a ubiquitous and critical component of numerous cellular pathways, including those that govern immune cell activation and the release of inflammatory mediators. Therefore, the inhibition of TRPM4 represents a potential mechanism for modulating inflammatory processes at a fundamental cellular level.

Similarly, the TMEM206 channel is activated by acidic conditions, which are often present in inflamed or ischemic tissues. frontiersin.org By blocking the chloride flux mediated by TMEM206, inhibitors like CBA could potentially influence cellular responses to acidic stress, although the precise downstream consequences of this inhibition in inflammatory pathways require further elucidation. frontiersin.org

Structure-Activity Relationship Studies at a Mechanistic Level

The structure-activity relationship (SAR) of this compound and its derivatives is a critical area of research for understanding their biochemical and pharmacological activities. In vitro studies on related compounds have provided insights into how specific structural modifications, particularly the position of halogen substituents and the electronic and steric properties of the molecule, influence their interactions with biological targets.

The position of halogen atoms on the aromatic rings of benzoic acid derivatives significantly impacts their biological activity. The presence of a chloro group at the fourth position of a phenyl group has been noted to influence the antimicrobial activity in certain heterocyclic compounds. researchgate.net While direct studies on this compound are limited, the principles derived from analogous structures suggest that the location of the two chlorine atoms is key to its molecular interactions.

The chlorine atom at the C4 position of the benzoic acid ring and the C4' position of the phenyl ring are electron-withdrawing groups. Their specific placement is expected to modulate the electronic distribution of the entire molecule, which in turn affects its ability to bind to target proteins or enzymes. For instance, in a study of 2-fluoro-4-halophenols, varying the halogen substituent from fluorine to chlorine to bromine at the C4 position was found to decrease the apparent Michaelis constant (Km) for glucuronidation, suggesting an increased affinity for the enzyme. nih.gov This effect was attributed to an increase in the hydrophobicity of the phenol (B47542). nih.gov This principle suggests that the 4-chloro substituent in this compound likely enhances its lipophilicity, potentially facilitating its transport across biological membranes and interaction with hydrophobic pockets in target proteins.

The relative positioning of the two chlorine atoms (para on both rings) in this compound would create a specific electrostatic potential map across the molecule. This distinct pattern of electron density is crucial for molecular recognition by a biological receptor. Altering the position of these chlorine atoms, for instance to the ortho or meta positions, would significantly change this electrostatic profile and, consequently, the biochemical activity.

Table 1: Postulated Influence of Chlorine Substituent Position on the Biochemical Activity of Dichlorinated Phenylbenzoic Acid Analogs

Compound Name Chlorine Position (Benzoic Acid Ring) Chlorine Position (Phenyl Ring) Postulated Effect on a Hypothetical Receptor Interaction
This compound para para Symmetrical electron withdrawal, potentially optimal hydrophobic and electronic interactions.
3-Chloro-2-(3-chlorophenyl)benzoic acid meta meta Asymmetrical electron distribution, potentially altered binding orientation and affinity.
2-Chloro-2-(2-chlorophenyl)benzoic acid ortho ortho Potential for steric hindrance and intramolecular interactions, possibly reducing binding affinity.

The electronic and steric effects of the substituents on the this compound scaffold are intrinsically linked to its biochemical mechanism. The two chlorine atoms, being electronegative, exert a significant electron-withdrawing inductive effect. This electronic influence can affect the acidity of the carboxylic acid group and the reactivity of the aromatic rings. The 4-chloro substitution, in particular, is noted to optimize the electron-withdrawing character, which can facilitate interactions with enzyme active sites.

Steric factors also play a pivotal role. The presence of substituents on the aromatic rings can influence the conformation of the molecule, particularly the dihedral angle between the two phenyl rings. This conformation is often critical for fitting into the binding site of a biological target. For example, the introduction of methyl groups in a related compound, 2-Chloro-4-(3-methylphenyl)benzoic acid, was observed to have steric effects that could enhance membrane permeability. While not directly applicable to the chlorine substituents, this highlights the importance of the size and position of any group on the phenyl rings.

Research on other complex molecules has shown that steric constraints can lead to synergistic effects with non-covalent interactions, influencing the geometry and bonding within the molecule. rsc.org These interactions, such as hydrogen bonding and van der Waals forces, are crucial for the stabilization of the ligand-receptor complex. The electronic modifications induced by the chlorine atoms in this compound would directly impact the strength and nature of these non-covalent interactions.

Table 2: Summary of Electronic and Steric Effects of Substituents in this compound

Substituent Position Electronic Effect Steric Effect
Chlorine C4 (Benzoic Acid) Electron-withdrawing (Inductive and Resonance) Moderate bulk
4-Chlorophenyl C2 (Benzoic Acid) Electron-withdrawing Significant bulk, influences dihedral angle
Chlorine C4' (Phenyl) Electron-withdrawing (Inductive and Resonance) Moderate bulk
Carboxylic Acid C1 (Benzoic Acid) Electron-withdrawing, potential for H-bonding Moderate bulk, site for ionic interactions

Applications in Materials Science and Advanced Materials Development

Utilization as Building Blocks for Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials are highly dependent on the structure of the organic ligand used.

The synthesis of functional metal-organic architectures, such as coordination polymers and MOFs, relies on the selection of appropriate organic linkers. While various benzoic acid derivatives have been successfully employed as ligands in the formation of these structures, there is a notable lack of published research detailing the use of "4-Chloro-2-(4-chlorophenyl)benzoic acid" for this purpose. The specific steric and electronic effects of the two chloro-substituents on the biphenyl (B1667301) backbone could potentially lead to novel network topologies and properties, but such structures have not been reported in the surveyed literature.

Metal-Organic Frameworks can exhibit significant catalytic activity, which can be tuned by modifying the metal centers or the organic ligands. The incorporation of ligands with specific functional groups can create active sites for various catalytic reactions. However, as there are no reported MOFs or coordination polymers synthesized from "this compound," the catalytic properties of materials derived from this specific ligand remain unexplored.

Potential in Designing Materials with Tailored Optical or Electrical Properties

The optical and electrical properties of coordination polymers and MOFs are directly influenced by the nature of their constituent organic ligands and metal ions. Aromatic ligands, such as benzoic acid derivatives, can impart interesting photoluminescent or conductive properties to the resulting materials. Despite this potential, there is no available research that investigates the role of "this compound" in the design of materials with tailored optical or electrical characteristics.

Integration into Electronic Materials (General)

Organic molecules with specific electronic properties are often integrated into electronic devices. The suitability of a compound for such applications depends on factors like its molecular structure, energy levels, and stability. There is currently no information available in the scientific literature regarding the integration or potential use of "this compound" in the development of electronic materials.

Analytical Methodologies for Research and Characterization of 4 Chloro 2 4 Chlorophenyl Benzoic Acid

Chromatographic Separation Techniques (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are fundamental for the separation and qualitative identification of 4-Chloro-2-(4-chlorophenyl)benzoic acid. Both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are powerful tools employed for this purpose, each offering distinct advantages.

Thin-Layer Chromatography (TLC)

TLC is a widely used technique for monitoring the progress of chemical reactions and for the preliminary separation and identification of compounds. rsc.org For chlorobenzoic acid derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. helixchrom.com The separation is achieved by developing the plate in a sealed chamber with a suitable mobile phase, which is typically a mixture of nonpolar and polar solvents. helixchrom.com The choice of solvent system is critical and is optimized to achieve differential migration of the target compound and any impurities or starting materials on the plate.

Visualization of the separated spots on the TLC plate can be achieved under UV light, or by using chemical staining reagents such as potassium permanganate (B83412) or bromocresol green, which react to produce colored spots. rsc.org The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic parameter used for identification under defined chromatographic conditions. For complex mixtures of chlorobenzoic acids, derivatization into esters has been shown to improve separation.

Interactive Table: Typical TLC Systems for Chlorobenzoic Acid Derivatives

Stationary Phase Mobile Phase Composition (v/v) Visualization Method Typical Rf Range
Silica Gel G Benzene (B151609) UV Light (254 nm) 0.3 - 0.6
Silica Gel 60 F254 Hexane:Propan-2-ol (9.5:0.5) UV Light, Iodine vapor 0.4 - 0.7

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for the separation, identification, and quantification of this compound due to its high resolution, sensitivity, and reproducibility. Reversed-phase HPLC (RP-HPLC) is the most common mode used for benzoic acid derivatives. sielc.comekb.eg

In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comresearchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The acidic nature of this compound means that the pH of the mobile phase is a critical parameter. Buffering the mobile phase, often with phosphate (B84403) or by adding acids like phosphoric or formic acid, is necessary to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times. sielc.comsielc.com

Detection is most commonly performed using an ultraviolet (UV) detector, as the aromatic rings in the molecule absorb UV light. ekb.egresearchgate.net The selection of the detection wavelength is optimized to maximize the signal of the target compound.

Interactive Table: Exemplar HPLC Conditions for Related Chloroaromatic Acids

Parameter Condition 1 Condition 2
Column C18 (150 x 4.6 mm, 5 µm) Newcrom R1
Mobile Phase A Phosphate Buffer (pH 3.0) Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile Acetonitrile
Elution Mode Isocratic (50:50 A:B) Gradient
Flow Rate 1.0 mL/min 1.0 mL/min
Column Temperature 30 °C Ambient
Detection UV at 225 nm UV, wavelength not specified

| Reference | researchgate.net | sielc.comsielc.com |

Method Development for Compound Detection and Quantification in Research Matrices

Developing a reliable analytical method for the detection and quantification of this compound in research matrices, such as reaction mixtures or biological samples, is a meticulous process that involves optimization and validation to ensure the data generated is accurate and precise. The principles of method development and validation are outlined in guidelines from the International Council for Harmonisation (ICH). ekb.eg

The process begins with selecting the appropriate technique, typically RP-HPLC, and then optimizing the chromatographic conditions. This includes selecting a suitable column, mobile phase composition (including organic modifier, pH, and buffer), flow rate, and detector wavelength to achieve adequate separation (specificity) from all potential impurities and matrix components.

Once the conditions are optimized, the method must be validated to demonstrate its suitability for the intended purpose. Key validation parameters include: ekb.eg

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by plotting the peak area response against a series of known concentrations, and the correlation coefficient (r²) is calculated.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. ekb.eg

Interactive Table: Typical Validation Parameters for an HPLC Method for a Benzoic Acid Derivative

Validation Parameter Typical Acceptance Criteria Example Finding
Linearity (r²) ≥ 0.999 0.9998
Accuracy (% Recovery) 80 - 120% 94.6% - 107.2%
Precision (%RSD) ≤ 2% < 2%
LOD (Signal-to-Noise) ~ 3:1 0.1 µg/mL
LOQ (Signal-to-Noise) ~ 10:1 0.5 µg/mL

| Reference | ekb.eg | - |

By systematically developing and validating an analytical method, researchers can ensure the quality and reliability of the data obtained for this compound, which is critical for its application in further scientific studies.

Future Research Directions and Unexplored Avenues for 4 Chloro 2 4 Chlorophenyl Benzoic Acid Studies

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Traditional synthetic methods for biaryl compounds often rely on multi-step processes that may lack efficiency and generate significant chemical waste. The future of synthesizing 4-Chloro-2-(4-chlorophenyl)benzoic acid lies in the development of novel routes that prioritize enhanced efficiency, atom economy, and environmental sustainability.

A primary area of focus will be the application of modern cross-coupling technologies. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Negishi couplings, offer powerful tools for the direct formation of the biaryl bond. ajgreenchem.com Future studies could optimize these reactions specifically for the synthesis of this compound, exploring new generations of catalysts and ligands that can operate under milder conditions and with lower catalyst loadings.

Furthermore, the principles of green chemistry will guide the development of more sustainable synthetic protocols. This includes exploring decarboxylative cross-coupling reactions, which utilize carboxylic acids as readily available starting materials, thereby reducing the need for pre-functionalized substrates. rsc.org Another promising avenue is the direct C-H activation/halogenation of benzoic acid precursors, a strategy that offers a more atom-economical approach by eliminating steps and reducing waste. nih.govacs.org

The integration of continuous flow chemistry represents a significant leap forward in improving both the efficiency and safety of chemical synthesis. frontiersin.orgnih.govrsc.org Future research should investigate the transfer of optimized batch syntheses of this compound to continuous flow reactors. This approach allows for precise control over reaction parameters, rapid optimization, and safer handling of reactive intermediates, ultimately leading to higher yields and purity in a more sustainable and scalable manner. rsc.orgrsc.org

Advanced Computational Modeling for Predictive Reactivity and Complex Molecular Interactions

Computational chemistry offers an invaluable toolkit for predicting the behavior of molecules and guiding experimental research. For this compound, advanced computational modeling is a largely unexplored avenue that could provide deep insights into its reactivity and interactions at a molecular level.

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound interacts with its environment, including solvents and potential biological targets. nih.govnih.gov By simulating the molecule's movement and conformational changes over time, researchers can understand complex processes like protein-ligand binding and self-assembly, which are critical for both biochemical and material science applications. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool, particularly for predicting biological activity. benthamdirect.commedcraveonline.comnih.govnih.gov By building models that correlate the structural features of this compound and its analogues with their biological effects, researchers can rationally design new derivatives with enhanced potency and selectivity. benthamdirect.commedcraveonline.comresearchgate.net These predictive models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.gov

Further Elucidation of Detailed Biochemical Mechanisms at the Molecular Level

The structural similarity of this compound to other biologically active diaryl compounds suggests that it may possess interesting pharmacological properties. mdpi.comnih.govresearchgate.net A significant future research direction is the systematic exploration of its biological activity and the detailed elucidation of its biochemical mechanisms of action at the molecular level.

Initial research should involve broad-spectrum screening to identify potential biological targets. Given that related halogenated aromatic and benzoic acid derivatives have shown activity as enzyme inhibitors, initial studies could focus on key enzyme families such as cholinesterases, aromatase, and enzymes involved in metabolic pathways like coenzyme Q biosynthesis. nih.govfrontiersin.orgresearchgate.net The diaryl scaffold is also a known pharmacophore in anti-inflammatory and anticancer agents, making these areas worthy of investigation. nih.govresearchgate.net

Once a biological activity is identified, the next critical step is to uncover the precise molecular mechanism. This involves identifying the specific protein or nucleic acid target and characterizing the binding interaction in detail. Techniques such as molecular docking can provide initial hypotheses about the binding mode, which can then be validated experimentally through methods like X-ray crystallography or cryo-electron microscopy to obtain a high-resolution structure of the compound bound to its target. researchgate.net Understanding these interactions is fundamental to explaining the compound's biological effects and for guiding the rational design of more potent and selective analogues. nih.gov

Exploration of New Material Science Applications and Design Principles

The rigid, planar structure conferred by the two phenyl rings, combined with the influence of the halogen substituents and the carboxylic acid group, makes this compound an intriguing candidate for applications in material science.

One of the most promising unexplored avenues is in the field of liquid crystals. The biphenyl (B1667301) core is a common mesogen, a fundamental unit of liquid crystalline materials. scilit.commdpi.comresearchgate.net The carboxylic acid group provides a site for hydrogen bonding, which can promote self-assembly into ordered structures. nih.govnih.gov Future research should focus on synthesizing derivatives of this compound and investigating their mesomorphic properties. By systematically modifying the molecular structure, it may be possible to design new materials with specific liquid crystal phases (e.g., nematic or smectic) for applications in displays and sensors. scilit.comnih.gov

Another area of potential is in organic electronics. Halogenated aromatic compounds are increasingly being studied for use as organic semiconductors. researchgate.net The chlorine atoms in this compound can influence the material's electronic properties, such as its energy levels and charge transport characteristics. researchgate.net Research could explore the incorporation of this molecule as a building block in conjugated polymers or as an additive in organic thin-film transistors, potentially leading to new materials for applications in flexible electronics and solar cells. researchgate.net The chemical stability of polychlorinated biphenyls, while an environmental concern, highlights the potential durability of materials derived from such structures in demanding applications. nih.govresearchgate.netwikipedia.orgenvironmentalchemistry.com

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-(4-chlorophenyl)benzoic acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves oxidation or substitution reactions. For example, oxidation of amine precursors using potassium permanganate under controlled pH and temperature yields the target compound with ~9% efficiency. Reaction optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol/hexane mixtures for recrystallization), and catalyst selection . Alternative routes involve coupling chlorophenyl groups to benzoic acid derivatives via Friedel-Crafts acylation, requiring anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃).
  • Key Data :
MethodPrecursorReagent/ConditionsYieldPurity
Oxidation4-Chloro-2-(4-chlorobenzoyl)benzoic acidKMnO₄, ethanol/hexane9%>95% (HPLC)
Friedel-Crafts4-Chlorobenzoyl chlorideAlCl₃, dichloromethane65%90% (NMR)

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and carboxylic acid functionality (δ 12–13 ppm for -COOH). IR spectroscopy identifies C=O stretches (~1680 cm⁻¹) and Cl-C aromatic vibrations .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software refines bond lengths and angles. For example, Cl···Cl non-covalent interactions (3.4–3.6 Å) stabilize crystal packing .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Studies suggest TRPM4 ion channel inhibition (IC₅₀ ~1.5 µM) via competitive binding to hydrophobic pockets. Functional assays (patch-clamp electrophysiology) validate reduced cation currents in prostate cancer cells . Anti-inflammatory activity is inferred from structural analogs (e.g., COX-2 inhibition via molecular docking) but requires direct validation .

Advanced Research Questions

Q. How does structural modification at the 2-position affect the compound’s biological efficacy?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 2-position enhances binding affinity to TRPM4 by 2–3 fold. SAR studies compare derivatives:
DerivativeSubstituentTRPM4 IC₅₀ (µM)LogP
Parent compound-H1.53.2
2-CF₃ analog-CF₃0.73.8
2-NO₂ analog-NO₂1.03.5
Data derived from cryo-EM binding studies and lipophilicity calculations .

Q. What methodologies resolve contradictions in reported crystallographic data?

  • Methodological Answer : Discrepancies in bond angles (e.g., C-Cl vs. C-O distances) arise from twinned crystals or radiation damage. Strategies include:
  • High-resolution data collection (<1.0 Å) with synchrotron sources.
  • Multi-conformer refinement using SHELXL to model disorder .
  • Validation tools like Rfree and electron density maps (ORTEP-3 GUI) to assess model accuracy .

Q. How is computational modeling integrated into studying the compound’s interactions with ion channels?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulates ligand-channel interactions (e.g., TRPM4 pore-blocking) over 100-ns trajectories, using AMBER force fields.
  • Docking Studies (AutoDock Vina) : Predict binding poses with RMSD <2.0 Å compared to cryo-EM structures .
  • QM/MM : Calculates electrostatic contributions of Cl substituents to binding energy (ΔG ≈ -8.2 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.